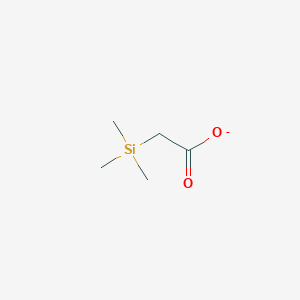

2-Trimethylsilylacetate

Descripción

BenchChem offers high-quality 2-Trimethylsilylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Trimethylsilylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C5H11O2Si- |

|---|---|

Peso molecular |

131.22 g/mol |

Nombre IUPAC |

2-trimethylsilylacetate |

InChI |

InChI=1S/C5H12O2Si/c1-8(2,3)4-5(6)7/h4H2,1-3H3,(H,6,7)/p-1 |

Clave InChI |

JDMMZVAKMAONFU-UHFFFAOYSA-M |

SMILES canónico |

C[Si](C)(C)CC(=O)[O-] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Peterson Olefination using 2-Trimethylsilylacetates

This guide provides a comprehensive overview of the Peterson olefination reaction, with a specific focus on the mechanism and application of 2-trimethylsilylacetates for the synthesis of α,β-unsaturated esters. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this powerful synthetic tool.

Introduction: The Significance of Stereocontrolled Alkene Synthesis

The carbon-carbon double bond is a cornerstone of organic synthesis, serving as a versatile functional group for further molecular elaboration. The Peterson olefination is a powerful method for the synthesis of alkenes from α-silyl carbanions and carbonyl compounds.[1][2] A key advantage of this reaction is the ability to control the stereochemical outcome of the resulting alkene.[2][3] This is achieved by taking advantage of the distinct elimination pathways of the intermediate β-hydroxysilane under acidic or basic conditions.[2][4] This guide will delve into the mechanistic nuances of this reaction, particularly when employing α-silyl ester enolates derived from 2-trimethylsilylacetates to generate valuable α,β-unsaturated esters.

The Core Mechanism: A Dichotomy of Pathways

The Peterson olefination proceeds in two key steps: the addition of an α-silyl carbanion to a carbonyl compound to form a β-hydroxysilane intermediate, followed by an elimination step to yield the alkene.[3][5] The stereochemical fate of the final product is determined in this second, elimination step.[3]

Formation of the β-Hydroxysilane Intermediate

The initial step involves the generation of an α-silyl carbanion, typically by deprotonation of a suitable α-silyl precursor with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).[5] In the context of 2-trimethylsilylacetates, such as ethyl 2-trimethylsilylacetate, the corresponding lithium enolate is formed. This enolate then undergoes nucleophilic addition to an aldehyde or ketone. This addition can lead to the formation of two diastereomeric β-hydroxysilane intermediates, often referred to as the erythro and threo isomers.[6] The diastereoselectivity of this addition can be influenced by factors such as the steric bulk of the silyl group and the reaction temperature.[5][6]

The Elimination Step: A Tale of Two Conditions

The defining feature of the Peterson olefination is the ability to direct the elimination of the β-hydroxysilane intermediate to selectively form either the (E)- or (Z)-alkene.[2][3] This is achieved by carefully choosing acidic or basic reaction conditions for the elimination step.

-

Base-Catalyzed syn-Elimination: Treatment of the β-hydroxysilane with a base, such as potassium hydride (KH) or sodium hydride (NaH), results in a syn-elimination.[3][5] This concerted process is believed to proceed through a pentacoordinate silicon intermediate.[3][6] The stereochemical requirement for this pathway is that the silyl group and the hydroxyl group are on the same side of the molecule as they are eliminated.

-

Acid-Catalyzed anti-Elimination: Conversely, exposing the β-hydroxysilane to acidic conditions, using reagents like sulfuric acid (H₂SO₄) or a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), leads to an anti-elimination.[3][5][7] In this pathway, the hydroxyl group is first protonated to form a good leaving group (water). The subsequent elimination proceeds in a stepwise fashion where the silyl group and the leaving group are on opposite sides of the molecule.[5]

The ability to isolate the diastereomeric β-hydroxysilanes and subject them to different elimination conditions provides a powerful strategy for stereoselective alkene synthesis.[4][6]

The Role of 2-Trimethylsilylacetates: Access to α,β-Unsaturated Esters

The use of 2-trimethylsilylacetates, such as ethyl 2-trimethylsilylacetate, in the Peterson olefination provides a direct route to α,β-unsaturated esters, which are valuable intermediates in the synthesis of complex molecules.[8][9]

In-Situ Elimination with Stabilized Carbanions

When the α-silyl carbanion is stabilized by an electron-withdrawing group, such as the ester moiety in the enolate of ethyl 2-trimethylsilylacetate, the intermediate β-hydroxysilane often cannot be isolated.[3][4] The electron-withdrawing nature of the ester group facilitates the elimination, which occurs in-situ.[3] This is typically a base-mediated process, leading directly to the α,β-unsaturated ester.[3] The geometry of the resulting alkene is influenced by the reaction conditions and the nature of the reactants.[10]

Experimental Protocol: Synthesis of Ethyl (E)-Cinnamate

The following is a representative protocol for the synthesis of ethyl (E)-cinnamate from benzaldehyde and ethyl 2-trimethylsilylacetate.

Materials:

-

Ethyl 2-trimethylsilylacetate

-

Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

-

Benzaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of LDA in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Ethyl 2-trimethylsilylacetate is added dropwise to the cold LDA solution, and the mixture is stirred for 30 minutes to ensure complete formation of the lithium enolate.

-

A solution of benzaldehyde in anhydrous THF is then added dropwise to the reaction mixture.

-

The reaction is stirred at -78 °C for 1-2 hours, then allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford ethyl (E)-cinnamate.

Data Presentation:

| Reactant 1 | Reactant 2 | Base | Product | Predominant Isomer |

| Ethyl 2-trimethylsilylacetate | Benzaldehyde | LDA | Ethyl Cinnamate | (E) |

Mechanistic Visualization

To better illustrate the mechanistic pathways, the following diagrams are provided.

Caption: General Mechanism of the Peterson Olefination.

Applications in Drug Development and Beyond

The Peterson olefination has found widespread application in the synthesis of natural products and pharmaceutically active compounds.[5] The ability to construct carbon-carbon double bonds with high stereocontrol is crucial in the synthesis of complex molecular architectures where biological activity is often dependent on precise stereochemistry. The synthesis of α,β-unsaturated esters via the Peterson olefination provides access to key building blocks for various transformations, including Michael additions, Diels-Alder reactions, and conjugate additions, further expanding its utility in the drug discovery pipeline.

Conclusion

The Peterson olefination using 2-trimethylsilylacetates is a robust and versatile method for the stereoselective synthesis of α,β-unsaturated esters. A thorough understanding of the underlying mechanistic principles, particularly the dichotomy between the syn- and anti-elimination pathways, allows the synthetic chemist to strategically control the stereochemical outcome of the reaction. This level of control, coupled with the ready availability of starting materials, ensures that the Peterson olefination will remain a valuable tool in the arsenal of organic chemists for the foreseeable future.

References

-

Wikipedia. Peterson olefination. Available from: [Link]

-

Chemistry Notes. Peterson Olefination Reaction, Mechanism, and Applications. 2022 Feb 19. Available from: [Link]

-

Organic Chemistry Portal. Peterson Olefination. Available from: [Link]

-

Figshare. Quantum Chemical Calculations on the Peterson Olefination with α-Silyl Ester Enolates - The Journal of Organic Chemistry. 2002 Sep 18. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). The mechanism of the Peterson reaction. Part 2. The effect of reaction conditions, and a new model for the addition of carbanions to carbonyl derivatives in the absence of chelation control. Available from: [Link]

-

Scribd. Peterson Reaction for α,β-Unsaturated Esters. Available from: [Link]

-

Chemical Society Reviews (RSC Publishing). New developments in the Peterson olefination reaction. 2002 Apr 19. Available from: [Link]

-

YouTube. Peterson Olefination. 2022 Sep 7. Available from: [Link]

-

IRIS-AperTO. Stereoselective Peterson Olefinations from Bench-Stable Reagents and N-Phenyl Imines. 2018 Jan 17. Available from: [Link]

-

ResearchGate. The Peterson Olefination Reaction. Available from: [Link]

-

ResearchGate. The Peterson Olefination: Mechanistic Detail and Application in Synthesis. Available from: [Link]

-

LS College. Peterson olefination. 2021 Mar 20. Available from: [Link]

-

ResearchGate. New developments in the Peterson olefination reaction | Request PDF. Available from: [Link]

-

SynArchive. Peterson Olefination. Available from: [Link]

-

ChemRxiv. Synthesis of Silyl Dienol Ethers via Peterson Olefination of Siloxyallylpotassium Species. Available from: [Link]

-

MDPI. Esterifications with 2-(Trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate. 2021 Feb 4. Available from: [Link]

-

Arkivoc. A practical and mild Peterson olefination protocol mediated by CuCl2٠2H2O. Available from: [Link]

-

Queen's University Belfast. Aza-Peterson olefinations: rapid synthesis of (E)-alkenes. 2021 Oct 15. Available from: [Link]

-

SlidePlayer. Elimination Reactions. 2020 Apr 10. Available from: [Link]

-

Queen's University Belfast. Aza-Peterson olefinations: rapid synthesis of (E)-alkenes. 2021 Apr 22. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Peterson olefination - Wikipedia [en.wikipedia.org]

- 4. chemistnotes.com [chemistnotes.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Peterson Olefination [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. scribd.com [scribd.com]

- 9. (三甲基硅基)乙酸乙酯 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. figshare.com [figshare.com]

2-trimethylsilylacetate CAS number and physicochemical data

An In-depth Technical Guide to Methyl 2-(trimethylsilyl)acetate for Researchers and Drug Development Professionals

Introduction: Decoding Methyl 2-(trimethylsilyl)acetate

Methyl 2-(trimethylsilyl)acetate, identified by the CAS Number 2916-76-9 , is a versatile organosilicon compound that serves as a crucial building block in modern organic synthesis.[1] Its structure, featuring a trimethylsilyl group adjacent to an ester, imparts unique reactivity that is leveraged by chemists to construct complex molecular architectures. While its name can be confused with isomers such as trimethylsilyl acetate (CAS 2754-27-0) or (trimethylsilyl)methyl acetate (CAS 2917-65-9), the "2-" designation in the IUPAC name, Methyl 2-(trimethylsilyl)acetate, specifies the attachment of the silyl group to the carbon alpha to the carbonyl group.[2][3]

For researchers in medicinal chemistry and drug development, this reagent is more than a simple synthetic intermediate. It is a gateway to valuable scaffolds such as β-keto acids and α,β-unsaturated esters, which are prevalent in pharmacologically active molecules.[4] Furthermore, the strategic introduction of silyl and methyl groups can profoundly influence a drug candidate's metabolic stability, potency, and overall pharmacokinetic profile. This guide provides a comprehensive overview of the physicochemical properties, synthesis, handling, and key applications of Methyl 2-(trimethylsilyl)acetate, with a focus on its practical utility in the pharmaceutical sciences.

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key physicochemical data for Methyl 2-(trimethylsilyl)acetate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2916-76-9 | [1] |

| Molecular Formula | C₆H₁₄O₂Si | [1] |

| Molecular Weight | 146.26 g/mol | [1] |

| Appearance | Colorless Liquid | |

| Density | 0.891 g/mL at 25 °C | [1] |

| Boiling Point | 38-39 °C at 13 mmHg | |

| Refractive Index | n20/D 1.414 | |

| Flash Point | 33 °C (91.4 °F) - closed cup | |

| SMILES String | COC(=O)C(C)C | |

| InChI Key | JIHUZDFFYVRXKP-UHFFFAOYSA-N |

Spectroscopic data, such as ¹H NMR, is available for related compounds and provides a reliable method for structural confirmation. For the isomeric (trimethylsilyl)methyl acetate (CAS 2917-65-9), the characteristic ¹H NMR shifts are observed at approximately 3.76 ppm (singlet, 2H, -O-CH₂-Si), 2.04 ppm (singlet, 3H, -C(=O)-CH₃), and 0.08 ppm (singlet, 9H, -Si(CH₃)₃).[2] Similar characteristic peaks would be expected for Methyl 2-(trimethylsilyl)acetate.

Safe Handling and Storage

Methyl 2-(trimethylsilyl)acetate is a flammable liquid and requires careful handling to ensure laboratory safety.[5]

Hazard Classifications:

-

GHS Pictograms: Flame (GHS02), Exclamation Mark (GHS07).[1]

-

Signal Word: Warning.[1]

-

Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Recommended Safety Protocols:

-

Personal Protective Equipment (PPE): Wear appropriate eye and face protection (eyeshields, faceshields), chemical-resistant gloves, and a respirator with a suitable filter (e.g., type ABEK (EN14387)).

-

Handling: Use in a well-ventilated area, preferably a fume hood.[5][6] Keep away from heat, sparks, open flames, and other ignition sources.[5][6] All equipment should be grounded to prevent static discharge.[5][7]

-

Storage: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[5][6] Keep containers tightly closed. Incompatible materials include strong oxidizing agents, acids, and bases.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Core Reactivity and Synthetic Applications

The synthetic utility of Methyl 2-(trimethylsilyl)acetate stems from the reactivity of the α-carbon, which can be readily deprotonated to form a nucleophilic enolate. This intermediate is a powerful tool for carbon-carbon bond formation.

Enolate Formation and Acylation: A Gateway to β-Keto Acids

Treatment of Methyl 2-(trimethylsilyl)acetate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) generates the corresponding lithium enolate, methyl lithiotrimethylsilylacetate. This enolate is a key intermediate that can react with various electrophiles.

A particularly valuable application is the acylation with acid chlorides to produce β-keto silyl esters.[4] Subsequent mild hydrolysis cleaves the silyl ester, affording β-keto acids, which are important precursors for ketones and other natural product syntheses.[4] This method provides a more direct and often higher-yielding route compared to traditional methods like the hydrolysis of β-keto esters.[4]

Caption: Workflow for the synthesis of β-keto acids.

The Peterson Olefination

Methyl 2-(trimethylsilyl)acetate is also a reagent in the Peterson olefination reaction, a versatile method for synthesizing alkenes. The reaction of its corresponding enolate with aldehydes or ketones forms a β-hydroxysilane intermediate. Depending on the reaction conditions (acidic or basic workup), this intermediate can be eliminated to form either E- or Z-alkenes. This reaction has been notably used to synthesize Z-isomers of steroid 17β-side chain methyl acrylates, demonstrating its utility in complex molecule synthesis.

Protocol: Synthesis of a β-Keto Acid

The following protocol is adapted from the general procedure for the acylation of the lithium enolate of trimethylsilyl acetate.[4]

Objective: To synthesize a β-keto acid via acylation of the in-situ generated lithium enolate of Methyl 2-(trimethylsilyl)acetate.

Materials:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl 2-(trimethylsilyl)acetate

-

Acid chloride (R-COCl)

-

Hydrochloric acid (HCl), 1M

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, magnetic stirrer, syringes, septum, argon or nitrogen source

Procedure:

-

LDA Preparation: In a flame-dried, argon-purged round-bottom flask equipped with a magnetic stirrer, add anhydrous THF and cool to 0 °C in an ice-water bath. Add diisopropylamine (2.0 equivalents) via syringe. Slowly add n-BuLi (2.0 equivalents) dropwise. Stir the solution at 0 °C for 30 minutes to generate lithium diisopropylamide (LDA).

-

Enolate Formation: Cool the LDA solution to -78 °C using a dry ice/acetone bath. Slowly add Methyl 2-(trimethylsilyl)acetate (1.0 equivalent) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium enolate.

-

Acylation: Add the desired acid chloride (1.0 equivalent) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

-

Workup and Hydrolysis: Quench the reaction by slowly adding 1M HCl at 0 °C until the solution is acidic. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The resulting crude β-keto acid can be purified by crystallization or column chromatography.[4]

Relevance in Drug Discovery: The "Magic Methyl" Effect

While Methyl 2-(trimethylsilyl)acetate may not be a final drug product, its role in synthesizing molecular scaffolds is highly relevant to drug discovery. The methyl group, often considered simple, can have a profound impact on a molecule's biological activity—a phenomenon often termed the "magic methyl" effect.[8][9]

Introducing a methyl group can:

-

Enhance Potency: By filling a hydrophobic pocket in a target protein, a methyl group can significantly increase binding affinity and, consequently, drug potency.[10]

-

Modulate Metabolism: A methyl group can block a site of metabolic attack (metabolic blocking), preventing rapid degradation of the drug and extending its half-life.[11] Conversely, it can also serve as a "soft spot" for metabolism, directing it away from other, more critical parts of the molecule.[11]

-

Improve Physicochemical Properties: Methylation can alter a molecule's conformation, breaking planarity and potentially increasing solubility despite a slight increase in lipophilicity.[10] This can lead to improved pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

-

Increase Selectivity: The precise steric bulk of a methyl group can favor binding to one receptor subtype over another, leading to a more selective and potentially safer drug.[9]

Reagents like Methyl 2-(trimethylsilyl)acetate provide an efficient means to incorporate the underlying structural motifs (e.g., α-methylated carbonyls after further reaction steps) that allow medicinal chemists to explore the "magic methyl" effect and optimize lead compounds.[8][9]

Caption: The "Magic Methyl" effect in drug optimization.

Conclusion

Methyl 2-(trimethylsilyl)acetate is a valuable and highly reactive reagent for synthetic chemists. Its ability to readily form a stable enolate opens up efficient pathways to important chemical intermediates, including β-keto acids and specific alkene isomers. For professionals in drug discovery and development, this compound is not just a tool for synthesis but a key enabler for molecular optimization. By providing access to scaffolds that allow for the systematic exploration of structural modifications, such as the strategic placement of methyl groups, it facilitates the crucial process of transforming a promising lead compound into a viable drug candidate with enhanced efficacy, selectivity, and pharmacokinetic properties.

References

-

Matrix Fine Chemicals. ETHYL 2-(TRIMETHYLSILYL)ACETATE | CAS 4071-88-9. [Link]

-

Wikipedia. Trimethylsilyl acetate. [Link]

-

Reagent Database. METHYL (TRIMETHYLSILYL)ACETATE CAS 2916-76-9. [Link]

-

Gelest, Inc. ETHYL (2-TRIMETHYLSILYL)ACETATE Safety Data Sheet. [Link]

- Google Patents.

-

BDMAEE. Applications of temed in the pharmaceutical industry to accelerate drug development processes. [Link]

-

NIST WebBook. Methanol, (trimethylsilyl)-, acetate. [Link]

-

Cowan, P. J., & Rathke, M. W. (1983). Acylation of Trimethylsilyl Acetate. A Synthetic Route to β-Keto Acids and Methyl Ketones. Synthetic Communications, 13(3), 183-188. [Link]

-

Pure. A monomeric (trimethylsilyl)methyl lithium complex: synthesis, structure, decomposition and preliminary reactivity studies. [Link]

-

de L. Alexio, A., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1146. [Link]

-

Illinois Chemistry. (2020). Researchers finding ways to rapidly access the “magic methyl” effect. [Link]

-

Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]

-

Juniper Publishers. (2021). Magic Methyl Effects in Drug Design. [Link]

Sources

- 1. METHYL (TRIMETHYLSILYL)ACETATE CAS 2916-76-9 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]

- 2. TRIMETHYLSILYLMETHYL ACETATE(2917-65-9) 1H NMR [m.chemicalbook.com]

- 3. Methanol, (trimethylsilyl)-, acetate [webbook.nist.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. gelest.com [gelest.com]

- 8. Researchers finding ways to rapidly access the “magic methyl” effect | Department of Chemistry | Illinois [chemistry.illinois.edu]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Utilization of Silicon-Stabilized Carbanions in Ester Synthesis

Topic: Role of Silicon-Stabilized Carbanions in Ester Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of silicon into carbanionic species fundamentally alters their reactivity profile, offering a robust platform for constructing complex ester architectures. For drug development professionals, the

This guide focuses on two critical applications where these properties are exploited to synthesize esters with high precision:

-

The Peterson Olefination: For the stereocontrolled synthesis of

-unsaturated esters (e.g., cinnamate derivatives). -

Trimethylsilyldiazomethane (TMSCHN

) Methylation: For the safe, chemoselective conversion of carboxylic acids to methyl esters.

Mechanistic Foundation: The Silicon Advantage

The -Silicon Effect and Elimination

The driving force behind silicon-mediated ester synthesis—particularly olefination—is the bond energy trade-off. The formation of a strong Si–O bond (approx. 110 kcal/mol) compensates for the cleavage of the weaker C–Si bond.

In the context of Peterson Olefination , the reaction proceeds via a

-

Acidic Conditions: Protonation of the hydroxyl group leads to an

-type anti-elimination , driven by the silicon stabilizing the developing -

Basic Conditions: Deprotonation forms a silicate (pentacoordinate silicon) intermediate, which undergoes a concerted syn-elimination .[3][5]

Carbanion Stabilization

Silicon stabilizes an adjacent negative charge (the

Protocol 1: Stereocontrolled Synthesis of -Unsaturated Esters[6]

Challenge: Standard Peterson olefination using lithium bases (LDA) with stabilized carbanions (like

Experimental Workflow

Reagent: Ethyl Trimethylsilylacetate (ETSA)

Target: Stereoselective

Step 1: Generation of the Magnesium Enolate (The "Trap")

-

Preparation: In a flame-dried flask under Argon, dissolve dicyclohexylamine (1.1 eq) in anhydrous THF.

-

Base Formation: Add

-BuLi (1.1 eq) at -78°C. Stir for 30 min. -

Transmetallation (Critical): Add anhydrous

(1.1 eq) to generate the magnesium amide. -

Enolization: Add Ethyl Trimethylsilylacetate (1.0 eq) dropwise at -78°C. Stir for 45 min. Note: The Mg-enolate is formed, which binds tightly to the incoming aldehyde oxygen.

Step 2: Aldol Addition

-

Add the aldehyde (R-CHO, 1.0 eq) slowly at -78°C.

-

Allow to warm to 0°C over 2 hours.

-

Quench: Quench with saturated aqueous

. Extract with -

Isolation: Purify the stable

-hydroxysilane intermediate via flash chromatography (silica gel).

Step 3: Divergent Elimination (Stereocontrol)

| Target Geometry | Reagent/Condition | Mechanism |

| (E)-Alkene | Acidic: | Anti-Elimination |

| (Z)-Alkene | Basic: KH or | Syn-Elimination |

Mechanistic Visualization (Peterson Divergence)

Figure 1: Divergent stereocontrol in the Peterson Olefination.[4][6] Using a Magnesium counterion allows isolation of the intermediate, enabling access to either E or Z isomers.

Protocol 2: Safe Methylation with Trimethylsilyldiazomethane

Context: Diazomethane (

Mechanism

Unlike diazomethane, which is a potent electrophile/base, TMSCHN

-

Protonation: The carboxylic acid protonates TMSCHN

to form a diazonium species. -

Nucleophilic Attack: The carboxylate anion attacks the methyl group (not the silicon center).

-

Breakdown: Nitrogen gas is evolved, and the TMS group is eventually quenched (often forming TMS-OMe).

Experimental Workflow

Reagents: 2.0 M TMSCHN

-

Dissolution: Dissolve the carboxylic acid (1.0 mmol) in a mixture of Toluene:MeOH (3:1, 4 mL). Note: MeOH is required to facilitate proton transfer and activate the reagent.

-

Addition: Add TMSCHN

solution (2.0 M, 1.2–1.5 eq) dropwise at 0°C. -

Monitoring: Stir at room temperature. Evolution of

gas (bubbling) indicates reaction progress. The yellow color of the reagent should persist; if it fades to colorless, add more reagent until a faint yellow color remains (indicating slight excess). -

Quench: Add a few drops of Acetic Acid or dilute HCl to destroy excess TMSCHN

(bubbling stops, solution turns colorless). -

Workup: Concentrate in vacuo. The residue is usually the pure methyl ester.

Mechanistic Visualization (TMSCHN2)

Figure 2: Mechanism of esterification using TMSCHN2. The silicon group stabilizes the diazo-carbon, making the reagent safe to handle, while Methanol facilitates the proton transfer cycle.

Comparative Data: Silicon Reagents vs. Alternatives[1][5]

| Feature | Peterson (Si-Stabilized) | Wittig (P-Stabilized) | HWE (P-Stabilized) |

| By-product | TMS-OH / Siloxanes (Volatile/Liquid) | Phosphine Oxides (Solid, hard to remove) | Phosphate Salts (Water soluble) |

| Stereocontrol | Tunable (E or Z via workup) | Substrate dependent (E-selective for stabilized) | Highly E-selective |

| Basic Conditions | Strong bases (LDA, KH) | Strong bases (NaH, BuLi) | Weaker bases (NaH, DBU) |

| Purification | Easy (By-products wash away/evaporate) | Difficult (Column chromatography required) | Easy (Aqueous workup) |

References

-

Peterson, D. J. (1968). Carbonyl olefination reaction using silyl-substituted organometallic compounds. The Journal of Organic Chemistry, 33(2), 780–784. Link

-

Ager, D. J. (1990). The Peterson Olefination Reaction.[1][2][3][4][7][8][9][10] Organic Reactions, 38, 1–223. Link

-

Kühnel, E., et al. (2007). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Angewandte Chemie International Edition, 46(37), 7075–7078. Link

-

Iguchi, M., & Tomioka, K. (2002).[2] External Chiral Ligand-Mediated Enantioselective Peterson Reaction of α-Trimethylsilanylacetate with Substituted Cyclohexanones.[2] Organic Letters, 4(24), 4329–4331. Link

-

Chan, T. H. (1977).[4] Alkene synthesis via β-functionalized organosilicon compounds.[4][5][8][11] Accounts of Chemical Research, 10(12), 442–448. Link

Sources

- 1. Peterson Olefination [organic-chemistry.org]

- 2. Peterson Olefination [organic-chemistry.org]

- 3. Peterson olefination - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. organicreactions.org [organicreactions.org]

- 9. pure.qub.ac.uk [pure.qub.ac.uk]

- 10. scribd.com [scribd.com]

- 11. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

Difference between 2-trimethylsilylacetate and standard acetate enolates

An In-depth Technical Guide: Strategic Deployment of Acetate Enolates: A Comparative Analysis of Standard Lithium Enolates and Silyl Ketene Acetals

Introduction: The Central Role of the Acetate Enolate

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains the cornerstone of molecular construction. Among the myriad tools available, the acetate enolate stands out as a fundamental two-carbon nucleophile, indispensable for elaborating molecular complexity. However, the term "acetate enolate" is not monolithic. Its reactivity, stability, and stereochemical influence are profoundly dictated by its form: the classical, highly reactive metal enolate or its more stable, neutral counterpart, the silyl ketene acetal, often derived from silylacetates.

This guide moves beyond a textbook definition to provide a deep, comparative analysis of these two critical synthetic intermediates. We will dissect the causality behind their generation, explore the structural nuances that govern their reactivity, and offer field-proven insights into their strategic deployment. For researchers in medicinal chemistry and process development, understanding when to employ a hard, ionic enolate versus a soft, neutral silyl enol ether is paramount for achieving efficiency, selectivity, and success in complex synthetic campaigns.

Pillar 1: The Standard Acetate Enolate - A Powerhouse of Reactivity

Standard acetate enolates, typically lithium enolates, are potent, anionic nucleophiles generated by the deprotonation of an acetic acid derivative. Their utility lies in their raw nucleophilic strength, but this power comes at the cost of stability and requires meticulous control over reaction conditions.

Generation: A Battle of Thermodynamics and Kinetics

The formation of a standard acetate enolate is an acid-base reaction where the α-proton of the ester (pKa ≈ 25-30 in DMSO) is abstracted.[1] To achieve quantitative, irreversible deprotonation and prevent the enolate from coexisting with the electrophilic starting ester (which would lead to self-condensation), a very strong, non-nucleophilic base is required.[2][3] Lithium diisopropylamide (LDA) is the archetypal base for this purpose, possessing a pKa of its conjugate acid of ~36.[4]

The use of weaker bases, such as alkoxides (e.g., sodium ethoxide), results in a low equilibrium concentration of the enolate, which is unsuitable for controlled, cross-addition reactions.[3][5]

Experimental Protocol: Generation of Lithium Ethyl Acetate Enolate

-

System Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and a thermometer is charged with anhydrous tetrahydrofuran (THF, 10 volumes). The solvent is cooled to -78 °C using a dry ice/acetone bath.

-

Base Preparation: Diisopropylamine (1.05 eq.) is added to the cold THF, followed by the slow, dropwise addition of n-butyllithium (1.0 eq., typically 1.6 M in hexanes). The solution is stirred for 30 minutes at -78 °C to generate the LDA solution in situ.[6]

-

Enolate Formation: Ethyl acetate (1.0 eq.) is added dropwise to the LDA solution, ensuring the internal temperature does not rise above -70 °C. The resulting solution is stirred for 45-60 minutes at -78 °C to ensure complete enolate formation.[7] The lithium enolate is now ready for reaction with an added electrophile.

-

Causality: The low temperature (-78 °C) is critical to prevent enolate decomposition and unwanted side reactions.[7] THF is the solvent of choice as it effectively solvates the lithium cation without reacting with the strong base. Anhydrous conditions are mandatory as any protic source will quench the enolate.

Structure and Reactivity Profile

Lithium enolates exist as complex aggregates in solution, a factor that heavily influences their reactivity.[7] They are considered "hard" nucleophiles and are exceptionally reactive towards a wide range of electrophiles, including unactivated aldehydes and ketones in classic aldol additions.[8] This high reactivity is their primary advantage. However, it also makes them highly basic and sensitive to air, moisture, and temperatures above 0 °C.

A key challenge in using unsubstituted acetate enolates is the control of stereoselectivity. In aldol additions, the lack of a substituent on the α-carbon leads to poorly organized, low-energy transition states, often resulting in poor diastereoselectivity. While chelation control with a Lewis acidic metal like lithium can influence the facial selectivity of the approach to a chiral aldehyde, predicting and controlling the outcome is non-trivial.[9]

Pillar 2: The 2-Trimethylsilylacetate Enolate Equivalent - The Silyl Ketene Acetal

The conceptual enolate of a 2-trimethylsilylacetate is almost exclusively generated and used in the form of a silyl ketene acetal. This structural modification transforms the nucleophile from a reactive, ionic species into a stable, neutral molecule, fundamentally altering its reactivity profile.[10][11]

Generation: Trapping for Stability and Control

Silyl ketene acetals are synthesized by "trapping" a transiently formed metal enolate with a silylating agent, most commonly trimethylsilyl chloride (TMSCl).[11] This can be done under conditions that favor either kinetic or thermodynamic control, although for a simple acetate, this distinction is moot.[7] This approach converts the unstable enolate into a compound that can often be purified by distillation and stored.[10]

They are also key intermediates in powerful named reactions, such as the Ireland-Claisen rearrangement, where an allyl ester is treated with a strong base and a silyl halide to generate the silyl ketene acetal in situ, which then undergoes a[12][12]-sigmatropic rearrangement.[12][13]

Experimental Protocol: Generation of the Silyl Ketene Acetal of Ethyl Acetate

-

System Setup: A flame-dried flask under an argon atmosphere is charged with anhydrous THF (10 volumes) and cooled to -78 °C.

-

Base Formation: A solution of LDA is prepared in situ as described in the previous protocol.

-

Enolate Trapping: Ethyl acetate (1.0 eq.) is added dropwise to the LDA solution at -78 °C and stirred for 45 minutes. Subsequently, trimethylsilyl chloride (TMSCl, 1.1 eq.), often freshly distilled, is added rapidly. The reaction mixture is allowed to warm slowly to room temperature.[7]

-

Workup & Isolation: The reaction is quenched with a saturated aqueous solution of NaHCO₃. After extraction with a nonpolar solvent (e.g., pentane) and drying over Na₂SO₄, the solvent is removed under reduced pressure. The crude silyl ketene acetal can often be purified by distillation.

-

Causality: The enolate is formed first, then "trapped" by the electrophilic silicon of TMSCl. The formation of the strong Si-O bond is the thermodynamic driving force for this reaction.[11]

Structure and Reactivity Profile

Silyl ketene acetals are neutral, electron-rich alkenes (enol ethers). Their defining characteristic is their stability relative to metal enolates.[10] This stability, however, comes with drastically reduced nucleophilicity.[14] They are considered "soft" nucleophiles and are generally unreactive towards unactivated aldehydes and ketones.[15]

Their synthetic power is unlocked through the use of a Lewis acid catalyst (e.g., TiCl₄, BF₃·OEt₂).[16][17] In this paradigm, known as the Mukaiyama Aldol Addition, the Lewis acid activates the electrophile (the carbonyl compound), rendering it susceptible to attack by the weakly nucleophilic silyl ketene acetal.[16][18] This is a fundamental mechanistic departure from standard enolate chemistry, where the nucleophile itself is highly activated. This catalytic approach opens the door to a vast array of asymmetric variants using chiral Lewis acids.[16]

Comparative Analysis: Strategic Decision-Making

The choice between a standard acetate enolate and a silyl ketene acetal is a strategic one, dictated by the specific synthetic challenge at hand.

| Feature | Standard Acetate Enolate (Lithium) | 2-Trimethylsilylacetate (as Silyl Ketene Acetal) |

| Nucleophile Type | Anionic, "Hard" Nucleophile, Strong Base | Neutral, "Soft" Nucleophile, Weak Base |

| Generation | Irreversible deprotonation with a strong base (e.g., LDA).[2][4] | Base-mediated deprotonation followed by silyl trapping.[7][11] |

| Stability | Thermally unstable, requires low temperatures (-78 °C), used in situ.[7] | Thermally stable, often isolable and purifiable by distillation.[10] |

| Reactivity | Highly reactive; attacks a wide range of electrophiles directly.[8] | Moderately reactive; requires Lewis acid activation for reactions with aldehydes/ketones.[15][16] |

| Core Reaction | Classic Aldol Addition | Mukaiyama Aldol Addition, Ireland-Claisen Rearrangement.[12][16] |

| Mechanism | Often involves cyclic, chelated transition states (Zimmerman-Traxler).[9] | Often involves open, acyclic transition states (Mukaiyama).[19] |

| Key Advantage | Raw nucleophilic power; simplicity for certain transformations. | Stability, mild reaction conditions (post-formation), functional group tolerance, access to catalytic asymmetric variants.[16] |

| Key Disadvantage | Harsh (strongly basic) conditions, low functional group tolerance, poor stereocontrol. | Requires an additional activation step (Lewis acid), less atom-economical. |

Visualizing the Mechanistic Divergence

The fundamental differences in reactivity are best understood by visualizing the key workflows and transition states.

Diagram 1: Standard vs. Silyl Ketene Acetal Workflow

Caption: Comparative workflows for aldol additions.

Diagram 2: Contrasting Transition State Models

Caption: Cyclic vs. Acyclic transition state models.

Conclusion: A Choice of Strategy, Not Superiority

Neither the standard acetate enolate nor the silyl ketene acetal is inherently superior; they are tools designed for different tasks. The standard enolate is a blunt instrument of immense power, ideal for situations demanding high nucleophilicity where functional group compatibility is not a primary concern. In contrast, the silyl ketene acetal is a precision instrument. Its stability allows for the use of milder, Lewis acid-catalyzed conditions, enabling reactions on highly functionalized and sensitive substrates. The ability to leverage chiral Lewis acids for asymmetric catalysis further cements its role in modern, stereoselective synthesis.[16][17]

A deep understanding of the causality behind the generation and reactivity of these distinct enolate forms empowers the modern chemist to make informed, strategic decisions, moving beyond simple reaction recall to the rational design of elegant and efficient synthetic routes.

References

-

Mukaiyama, T. (1973). The Mukaiyama aldol addition is a Lewis acid-mediated addition of enol silanes to carbonyl compounds. Wikipedia. Link

-

Kaur, N., & Kumar, V. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances. Link

-

(2015). The Ireland-Claisen rearrangement is a version of the Claisen rearrangement in which ketene silyl acetals undergo[12][12]-sigmatropic rearrangement. Chem-Station. Link

-

The Ireland–Claisen rearrangement is the reaction of an allylic carboxylate with a strong base to give a γ,δ-unsaturated carboxylic acid. Wikipedia. Link

-

Ireland-Claisen rearrangement. Tokyo Chemical Industry Co., Ltd. Link

- Hollis, T. K., et al. (1993). Mukaiyama Aldol Reactions Catalyzed by Zirconocene Bis(triflate)

-

Kaur, N., & Kumar, V. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. National Center for Biotechnology Information. Link

-

Stereochemistry of Enolate Alkylation. Scribd. Link

-

Mukaiyama Aldol Addition. Organic Chemistry Portal. Link

-

Ireland-Claisen Rearrangement. Organic Chemistry Portal. Link

-

Ashenhurst, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Link

-

Aldol Reactions: E-Enolates and Anti-Selectivity. DigitalCommons@USU. Link

-

Lithium enolates & enolate equivalents. Making Molecules. Link

-

(2014). Using LDA to Form an Enolate Ion. Chemistry LibreTexts. Link

-

Yoshikawa, N., et al. (2001). Attempts to Improve the Overall Stereoselectivity of the Ireland-Claisen Rearrangement. National Center for Biotechnology Information. Link

-

Enolate Chemistry. Studydrive. Link

- Evans, D. A., et al. (1999). Chelation control in metal-assisted aldol addition reactions of .alpha.-N-halogenated imide enolates leading to predominantly anti stereoselectivity. The Journal of Organic Chemistry.

-

(2012). Lithium diisopropylamide (LDA)-Preparation and usage. ChemicalDesk.Com. Link

- Casiraghi, G., et al. (2004).

-

Stereoselective enolization is needed for stereoselective aldols. University of Liverpool. Link

-

III Enolate Chemistry. University of Bristol. Link

-

Kim, H. Y., & Walsh, P. J. (2011). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. National Center for Biotechnology Information. Link

- El-Awa, A., & El-Sayed, R. (2013). Chelation-Controlled Additions to Chiral α- And β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds.

-

Silyl enol ether are less nucleophilic than enolates. Reddit. Link

-

(2017). Chelation-controlled aldol: why is the α substituent pseudo-axial? Chemistry Stack Exchange. Link

-

A process to produce silyl ketene acetals. Google Patents. Link

-

This reaction gives the enol acetate instead of the alpha alkylation product. Reddit. Link

-

Silyl enol ether. Wikipedia. Link

- Gernot, F., et al. (2019). Enamines – Enol Ethers: How Do Enolate Equivalents Differ in Nucleophilic Reactivity?

-

Richard, J. P., et al. (2002). Formation and stability of enolates of acetamide and acetate anion: an Eigen plot for proton transfer at alpha-carbonyl carbon. PubMed. Link

-

Formation and Reactions of Acetals. Chemistry Steps. Link

-

Ethyl 2-(trimethylsilyl)acetate. ChemScene. Link

-

(2019). 14.3: Acetal Formation. Chemistry LibreTexts. Link

-

The Selective Aldol Reaction. Macmillan Group. Link

- Y.S., P., & G.S.R., S. (1983). Acylation of Trimethylsilyl Acetate. A Synthetic Route to β-Keto Acids and Methyl Ketones.

- Carreira, E. M., & Kvaerno, L. (2011).

-

Formation and Reactivity of Enolates. OrgoSolver. Link

-

An In-Depth Guide to Silylation Reagents: Applications and Benefits. Changfu Chemical. Link

-

Smith, A. B., et al. (2021). Esterifications with 2-(Trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate. MDPI. Link

- The chemistry of O-silylated ketene acetals. Stereocontrolled synthesis of 2-deoxy.

-

(2023). Enol(ate)s 2: Reactivity of Enolates. YouTube. Link

-

(2023). Generation and Reactions of Enolates. YouTube. Link

- 18: Reactions of Enol

-

Acetal Group | Formation, Structure & Mechanism. Study.com. Link

-

(2023). 22.6 Reactivity of Enolate Ions. OpenStax. Link

-

ETHYL 2-(TRIMETHYLSILYL)ACETATE, 97%. GFS Chemicals. Link

-

Migration of trimethylsilyl groups in enolates of silyl esters. R Discovery. Link

Sources

- 1. Formation and stability of enolates of acetamide and acetate anion: an Eigen plot for proton transfer at alpha-carbonyl carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. ChemicalDesk.Com: Lithium diisopropylamide (LDA)-Preparation and usage [allchemist.blogspot.com]

- 7. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]

- 8. 22.6 Reactivity of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]

- 9. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 10. Enolate Chemistry - Studydrive [studydrive.net]

- 11. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 12. Ireland-Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 13. Attempts to Improve the Overall Stereoselectivity of the Ireland-Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. thieme-connect.de [thieme-connect.de]

- 15. application.wiley-vch.de [application.wiley-vch.de]

- 16. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 17. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]

- 19. Mukaiyama Aldol Addition [organic-chemistry.org]

Whitepaper: Stability Dynamics and Storage Protocols for Ethyl 2-(Trimethylsilyl)acetate

Executive Overview

Ethyl 2-(trimethylsilyl)acetate (ETSA) is a fundamental organosilicon reagent utilized extensively in pharmaceutical development and complex organic synthesis. Acting primarily as a highly efficient source of an ethyl acetate anion equivalent, it is a cornerstone reagent for Reformatsky-type reactions, Peterson olefinations, and the silylation of enolizable aldehydes and ketones.

While ETSA is remarkably stable under controlled, anhydrous conditions, its utility is strictly governed by its storage environment. As a Senior Application Scientist, I have observed that the most common cause of synthetic failure in ETSA-mediated reactions is not the reaction design, but rather the silent degradation of the reagent due to improper storage. This guide delineates the causality behind ETSA degradation, establishes a self-validating protocol for its handling, and outlines the precise storage conditions required to maintain its stoichiometric and structural integrity.

Physicochemical Profiling and Degradation Causality

To engineer an optimal storage environment, one must first understand the inherent physicochemical properties of the reagent and the mechanisms that trigger its degradation.

Quantitative Physicochemical Data

The following table summarizes the critical properties of ETSA that dictate its handling and storage requirements.

Table 1: Physicochemical Properties and Handling Implications for ETSA

| Property | Value | Causality / Storage Implication |

| Appearance | Clear, colorless liquid | Visual baseline; discoloration or cloudiness indicates moisture contamination or polymerization[1]. |

| Boiling Point | 156–159 °C | Moderate volatility; necessitates tightly sealed containers to prevent concentration changes[1]. |

| Specific Gravity | 0.876 g/mL at 25 °C | Essential for accurate volumetric dosing during anhydrous syringe transfers[1]. |

| Hydrolytic Sensitivity | Reacts with aqueous acid/base | Highly moisture-sensitive; requires an inert atmospheric blanket (Argon/N₂)[1]. |

| Flammability | Flash point < 73 °F (Class IB/IC) | Flammable vapor hazard; mandates explosion-proof storage and non-sparking tools[2]. |

Mechanistic Causality of Degradation

ETSA is highly reactive toward nucleophiles. The silicon-carbon bond adjacent to the carbonyl group is highly polarized, rendering the trimethylsilyl (TMS) moiety exceptionally susceptible to cleavage. When exposed to protic solvents, aqueous acids, bases, or even ambient atmospheric moisture, ETSA undergoes rapid desilylation.

This hydrolysis yields ethyl acetate and unstable silanol derivatives (such as trimethylsilanol), which subsequently condense to form hexamethyldisiloxane (HMDSO)[1]. This degradation pathway is insidious because the byproducts are often miscible and visually undetectable, yet they fundamentally alter the molarity of the active reagent and introduce siloxane impurities that can poison sensitive catalytic cycles.

Fig 1: Desilylation and degradation pathway of ETSA in protic environments.

Storage Conditions and Container Compatibility

To arrest the degradation pathways outlined above, ETSA must be housed within a strictly controlled micro-environment. When stored correctly in glass containers, ETSA can remain stable for years without any alteration to its physical or spectral properties[1],[3].

-

Atmospheric Control (Critical): Because the primary vector for degradation is moisture-induced desilylation, ETSA must be stored under a dry, inert atmosphere. Purging the headspace of the container with high-purity Argon or Nitrogen before sealing is non-negotiable[2].

-

Thermal Regulation: While the reagent is chemically stable at room temperature, storing it in a cool, well-ventilated environment (typically 2–8 °C) is highly recommended. Cooling suppresses the vapor pressure, thereby mitigating the risk of flammable vapor accumulation and minimizing the rate of any trace hydrolytic reactions[2],.

-

Container Material: Borosilicate glass is the optimal material for laboratory-scale storage, as it is completely inert to the reagent[3]. For industrial scale-up, mild steel drums are permissible, provided they are hermetically sealed and properly grounded to prevent static discharge.

-

Chemical Segregation: ETSA must be strictly segregated from incompatible materials, specifically strong acids, bases, and oxidizing agents, which can trigger violent decomposition or ignition[2].

Experimental Workflows: Anhydrous Handling Protocol

Trustworthy experimental outcomes require a self-validating handling system. The following Schlenk-line methodology ensures that ETSA is extracted and transferred without compromising the integrity of the bulk stock.

Step-by-Step Anhydrous Transfer Protocol

-

Glassware Preparation: Bake all receiving flasks and gas-tight syringes in an oven at 120 °C for a minimum of 4 hours to drive off surface moisture. Cool the equipment in a desiccator or under a continuous stream of dry Argon.

-

Septum Integrity Check: Ensure the ETSA storage vessel is sealed with a high-quality, uncompromised Suba-Seal (or equivalent) rubber septum.

-

Inert Gas Equalization: Insert an Argon-filled balloon or a Schlenk line needle (connected to a bubbler) into the ETSA bottle. Causality: This equalizes the internal pressure, preventing a vacuum from forming during liquid withdrawal and ensuring ambient, moisture-laden air is not sucked into the bottle.

-

Syringe Conditioning: Pierce the septum with the baked syringe and slowly draw and expel the internal Argon gas three times. Causality: This purges any residual atmospheric gas trapped in the needle dead-volume.

-

Reagent Withdrawal: Slowly withdraw the required volume of ETSA. Invert the syringe to tap out any Argon bubbles, adjusting to the precise volumetric mark.

-

Transfer & Reaction: Transfer the ETSA directly into the pre-purged reaction vessel containing your anhydrous solvent (e.g., dry THF).

-

Storage Resealing & Validation: Remove the syringe and Argon line from the stock bottle. Immediately wrap the punctured septum tightly with Parafilm. Self-Validation: Visually inspect the remaining stock; it must remain perfectly clear. Return the bottle to cold storage immediately.

Fig 2: Step-by-step anhydrous workflow for the extraction and transfer of ETSA.

Quality Control & Stability Validation

Before deploying ETSA in highly sensitive or late-stage synthetic steps, its integrity must be analytically validated to ensure no degradation has occurred during prolonged storage.

-

Infrared (IR) Spectroscopy: IR is the most rapid diagnostic tool for ETSA validation. Intact ETSA exhibits a highly characteristic, sharp absorption band at 1720 cm⁻¹ , which corresponds to the α-silyl ester carbonyl stretch[3]. A significant broadening of this peak, or the appearance of a broad O-H stretch (~3300 cm⁻¹), is a direct confirmation of hydrolysis and silanol formation.

-

Nuclear Magnetic Resonance (NMR): For rigorous quality control, ¹H NMR should be employed. The appearance of an ethyl acetate quartet/triplet signature that is out of proportion with the TMS singlet, or the presence of a distinct hexamethyldisiloxane peak near 0 ppm, quantitatively confirms that desilylation has compromised the reagent batch.

References

1.2 - gelest.com 2.1 - chemicalbook.com 3. [3 - orgsyn.org 4. - sigmaaldrich.cn

Sources

The Silicon Advantage: A Technical Guide to Reformatsky-Type Reactions with Organosilanes

Introduction: The Organosilane Paradigm Shift

The classic Reformatsky reaction—the zinc-mediated condensation of an α-halo ester with a carbonyl compound to form a β-hydroxy ester—has been a cornerstone of carbon-carbon bond formation for over a century. However, the demands of modern drug development require unprecedented levels of stereocontrol, functional group tolerance, and structural complexity.

The integration of organosilanes into this framework has catalyzed a paradigm shift. By utilizing silyl glyoxylates, α-haloacylsilanes, and in situ generated silyl ketene acetals, chemists can manipulate thermodynamic driving forces (such as the high bond dissociation energy of the Si–O bond) to trigger cascade reactions. This guide explores the mechanistic causality, quantitative efficacy, and self-validating protocols of organosilane-mediated Reformatsky-type reactions, providing a robust toolkit for advanced synthetic applications.

Mechanistic Causality & Logic: The[1,2]-Brook Rearrangement

The true power of organosilanes in Reformatsky chemistry lies in their ability to act as conjunctive reagents that participate in tandem coupling reactions. A premier example is the double Reformatsky reaction utilizing silyl glyoxylates.

When a standard zinc enolate attacks a silyl glyoxylate, it forms an initial zinc aldolate. The strategic choice of metal is critical here: highly basic lithium or magnesium enolates lead to unmoderated reactivity and complex product mixtures 1. Zinc enolates inherently moderate this reactivity, stabilizing the intermediate 1.

Following the initial addition, the system undergoes a[1,2]-Brook rearrangement—a thermodynamically driven migration of the silyl group from carbon to oxygen [[1]](). This migration exposes a new, reactive siloxy zinc enolate capable of a second aldol addition with a subsequently introduced electrophile (such as an aryl ketone), ultimately cyclizing into a densely functionalized γ-butyrolactone 1.

Mechanistic pathway of the double Reformatsky reaction using silyl glyoxylates.

Quantitative Data & Stereoselectivity

The integration of organosilanes significantly enhances the stereochemical outcome of Reformatsky-type reactions. The table below summarizes the comparative efficacy of various organosilane-mediated workflows.

| Reaction Variant | Reagents / Starting Materials | Promoter & Conditions | Yield Range | Stereoselectivity | Key Mechanistic Feature |

| Double Reformatsky | Silyl Glyoxylate + Zn Enolate + Ketone | Zn, Et₂O, -20 °C to -10 °C | 40–73% | dr > 25:1 | Tandem[1,2]-Brook Rearrangement |

| Reformatsky-Claisen | Allyl α-bromoacetate + TBSCl | Zn dust, THF/HMPA, Reflux | ~73% | High | Silyl Ketene Acetal Intermediate |

| Acylsilane Reformatsky | α-bromoacylsilane + Aldehyde | Zn, THF, 0 °C | >80% | High Diastereoselectivity | Aldehyde Equivalent Addition |

Self-Validating Experimental Protocols

Protocol 1: Diastereoselective Synthesis of γ-Butyrolactones via Silyl Glyoxylates

This protocol details the assembly of pentasubstituted γ-butyrolactones containing three contiguous stereocenters 1.

Step 1: Enolate Generation & Thermal Arrest Generate the Reformatsky reagent (zinc enolate, 1.5 equiv) in anhydrous Et₂O. Cool the solution strictly to -20 °C. Causality: At -20 °C, the initial zinc aldolate cannot undergo the Brook rearrangement 1. This deliberate thermal arrest prevents premature side reactions and dimerizations.

Step 2: Primary Aldolization Add the silyl glyoxylate (1.0 equiv) dropwise. Stir for 1 hour at -20 °C. Self-Validation Checkpoint: Perform TLC analysis. The complete disappearance of the UV-active silyl glyoxylate spot confirms the quantitative formation of the arrested zinc aldolate.

Step 3: Cascade Triggering Introduce the ketone electrophile (2.0 equiv) to the reaction mixture at -20 °C. Slowly warm the reaction vessel to -10 °C and stir for 30 minutes. Causality: Warming to -10 °C provides the exact activation energy required to unlock the [1,2]-Brook rearrangement, generating the new enolate in the presence of the ketone, which immediately undergoes the second aldol addition 1.

Step 4: Lactonization and Workup Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate. The resulting intermediate spontaneously lactonizes during silica gel chromatography to yield the γ-butyrolactone 1.

Protocol 2: Reformatsky-Claisen Rearrangement via Silyl Ketene Acetals

This protocol outlines a base-free [3,3]-sigmatropic rearrangement to synthesize complex carboxylic acids 2.

Step 1: Reagent Mixing In a flame-dried flask, combine allyl α-bromoacetate (1.0 equiv), activated Zinc dust (2.0 equiv), and TBSCl (1.5 equiv) in a mixture of THF and HMPA. Causality: HMPA acts as a potent Lewis base, coordinating to the zinc cation. This coordination increases the electron density on the enolate oxygen, driving rapid O-silylation by TBSCl to form the silyl ketene acetal intermediate 2.

Step 2: Rearrangement Heat the mixture to reflux for 4-6 hours. Self-Validation Checkpoint: Monitor via ¹H NMR of a crude aliquot. The disappearance of the allyl protons adjacent to oxygen and the appearance of new vinylic protons indicate successful [3,3]-rearrangement.

Step 3: Hydrolysis Cool to room temperature, dilute with Et₂O, and wash extensively with 1M HCl to hydrolyze the silyl ester and remove HMPA. Extract the organic layer with 1M NaOH, acidify the aqueous layer, and back-extract with Et₂O to isolate the pure carboxylic acid 2.

Applications in Drug Development

The architectural complexity of modern therapeutics necessitates synthetic methods that can rapidly assemble dense arrays of stereocenters. Organosilane-mediated Reformatsky reactions answer this call directly.

For instance, the double Reformatsky reaction of silyl glyoxylates generates pentasubstituted γ-butyrolactones with unusually high diastereoselectivity [[1]](). The γ-butyrolactone motif is a privileged scaffold found in numerous natural products and FDA-approved drugs. Furthermore, the use of α-bromoacylsilanes in Reformatsky-type reactions allows for the synthesis of complex α-silyl carbonyls, which serve as highly stable, stereocontrolled aldehyde equivalents in downstream medicinal chemistry campaigns 3. By leveraging the tunable nature of the silyl group, drug development professionals can achieve target molecules that were previously inaccessible via classical enolate chemistry.

References

- Source: nih.

- Source: mdpi.

- Source: scielo.

Sources

The Alchemist's Silicon: A Technical Guide to the Reactivity Profile of α-Silylated Ester Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Silicon at the α-Position

In the intricate world of organic synthesis, the quest for precise control over reactivity and stereochemistry is paramount. Among the vast arsenal of synthetic tools, organosilicon chemistry has emerged as a powerful strategy for achieving these goals.[1] This guide delves into the reactivity profile of a unique class of organosilicon compounds: α-silylated ester derivatives. The introduction of a silyl group at the carbon atom alpha to an ester functionality bestows upon the molecule a remarkable and often counterintuitive set of reactive properties.[2] This guide will provide an in-depth exploration of the synthesis, unique reactivity, and strategic applications of these versatile building blocks, offering field-proven insights for researchers at the forefront of chemical innovation.

The carbon-silicon (C-Si) bond, being longer and weaker than a carbon-carbon bond, and with silicon being more electropositive than carbon, is the lynchpin of the unique reactivity of these compounds. This inherent electronic perturbation, coupled with the steric bulk of the silyl group, allows for a level of control that is often difficult to achieve with traditional organic substrates. This guide will unpack the nuances of this reactivity, focusing on key transformations that leverage the presence of the α-silyl group to forge complex molecular architectures with high fidelity.

I. Synthesis of α-Silylated Esters: Accessing the Key Intermediates

The most common and versatile method for the synthesis of α-silylated esters is the C-silylation of ester enolates.[2] This approach allows for the introduction of a silyl group at the α-position of a wide variety of ester starting materials. The choice of base, silylating agent, and reaction conditions is crucial for achieving high yields and minimizing the formation of the isomeric O-silylated silyl ketene acetals.[2]

Experimental Protocol: Synthesis of Ethyl 2-(Trimethylsilyl)acetate

This protocol details the synthesis of a foundational α-silylated ester, ethyl 2-(trimethylsilyl)acetate, via the silylation of an ester enolate.

Materials:

-

Diisopropylamine (freshly distilled from CaH₂)

-

n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

-

Anhydrous tetrahydrofuran (THF) (distilled from sodium/benzophenone)

-

Ethyl acetate (freshly distilled from CaH₂)

-

Trimethylsilyl chloride (TMSCl) (freshly distilled)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

LDA Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon or nitrogen, add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath. To the cooled THF, add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred solution. Allow the solution to warm to 0 °C and stir for 30 minutes to ensure complete formation of lithium diisopropylamide (LDA). Cool the LDA solution back down to -78 °C.

-

Enolate Formation: In a separate flame-dried flask under an inert atmosphere, prepare a solution of ethyl acetate (1.0 equivalent) in anhydrous THF. Slowly add this solution dropwise to the pre-cooled LDA solution at -78 °C. Stir the resulting mixture for 1 hour at -78 °C to ensure complete enolate formation.

-

Silylation: To the enolate solution at -78 °C, add trimethylsilyl chloride (1.2 equivalents) dropwise via syringe. Stir the reaction mixture at -78 °C for 2 hours.

-

Work-up: Allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to afford pure ethyl 2-(trimethylsilyl)acetate.[3]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is critical as both LDA and the ester enolate are highly basic and will be quenched by protic sources like water.

-

Low Temperature: The formation of the kinetic enolate and the subsequent silylation are performed at -78 °C to minimize side reactions, such as self-condensation of the ester.

-

LDA as Base: LDA is a strong, non-nucleophilic, and sterically hindered base, which favors the deprotonation at the less hindered α-carbon and minimizes nucleophilic attack on the ester carbonyl.

II. The Reactivity Profile: A Tale of Three Pathways

The reactivity of α-silylated esters is dominated by three key transformations that exploit the unique properties of the C-Si bond: the Peterson Olefination, the Brook Rearrangement, and the Ireland-Claisen Rearrangement of their derived silyl ketene acetals.

A. The Peterson Olefination: A Stereocontrolled Gateway to Alkenes

The Peterson olefination is a powerful method for the synthesis of alkenes from the reaction of an α-silyl carbanion with an aldehyde or ketone.[4][5][6] A key advantage of this reaction is the ability to control the stereochemistry of the resulting alkene by judicious choice of work-up conditions.[4][5]

The reaction proceeds through a β-hydroxysilane intermediate. Acidic work-up of this intermediate leads to an anti-elimination, typically yielding the (Z)-alkene, while basic work-up results in a syn-elimination, affording the (E)-alkene.[4][6]

Caption: General workflow of the Peterson Olefination.

This protocol illustrates the stereoselective synthesis of ethyl cyclohexylideneacetate.

Materials:

-

Ethyl 2-(trimethylsilyl)acetate

-

Lithium diisopropylamide (LDA) solution in THF (prepared as described previously)

-

Anhydrous tetrahydrofuran (THF)

-

Cyclohexanone (freshly distilled)

-

1 M Hydrochloric acid (HCl)

-

Potassium hydride (KH) (as a dispersion in mineral oil)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Carbanion Formation: In a flame-dried flask under an inert atmosphere, add a solution of ethyl 2-(trimethylsilyl)acetate (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C. Slowly add a pre-cooled solution of LDA (1.05 equivalents) in THF dropwise. Stir the mixture at -78 °C for 1 hour.

-

Aldol Addition: To the solution of the α-silyl carbanion, add a solution of cyclohexanone (1.1 equivalents) in anhydrous THF dropwise at -78 °C. Stir the reaction mixture at this temperature for 2 hours.

-

Stereoselective Work-up:

-

For (Z)-Alkene (Acidic Work-up): Quench the reaction at -78 °C by the slow addition of 1 M HCl. Allow the mixture to warm to room temperature.

-

For (E)-Alkene (Basic Work-up): To the reaction mixture at 0 °C, carefully add a dispersion of potassium hydride (1.2 equivalents) in mineral oil. Allow the mixture to warm to room temperature and stir for 4 hours.

-

-

Extraction and Purification: For both work-up procedures, dilute the reaction mixture with diethyl ether and wash with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The diastereoselectivity of the Peterson olefination is influenced by the steric bulk of the silyl group, the ester, the aldehyde/ketone, and the reaction conditions.

| Entry | α-Silylated Ester | Aldehyde/Ketone | Base/Conditions | Product Ratio (E:Z) | Yield (%) | Reference |

| 1 | Ethyl trimethylsilylacetate | Benzaldehyde | LDA, THF, -78 °C; then KH | >95:5 | 85 | [4] |

| 2 | Ethyl trimethylsilylacetate | Benzaldehyde | LDA, THF, -78 °C; then H₃O⁺ | 5:95 | 82 | [4] |

| 3 | t-Butyl trimethylsilylacetate | Cyclohexanone | LDA, THF, -78 °C; then KH | >98:2 | 91 | [7] |

| 4 | Ethyl triphenylsilylacetate | 2-Methylpropanal | LDA, THF, -78 °C; then H₃O⁺ | 10:90 | 78 | [6] |

B. The Brook Rearrangement: A Silyl Migration with Synthetic Consequences

The Brook rearrangement is an intramolecular migration of a silyl group from carbon to oxygen.[8][9] In the context of α-silylated esters, this rearrangement typically occurs in the β-hydroxysilane intermediates formed during reactions like the Peterson olefination. The driving force for this rearrangement is the formation of the thermodynamically more stable silicon-oxygen (Si-O) bond at the expense of the weaker C-Si bond.[9]

This rearrangement can be a key step in tandem reaction sequences, where the newly formed carbanion can be trapped by an electrophile.[9] The position of the equilibrium is influenced by factors such as the stability of the resulting carbanion and the nature of the counterion.[9]

Caption: Mechanism of the Brook Rearrangement and subsequent trapping.

C. Ireland-Claisen Rearrangement: Stereocontrolled C-C Bond Formation

While not a direct reaction of the α-silylated ester itself, the derived silyl ketene acetals are valuable intermediates for the Ireland-Claisen rearrangement. This powerful[10][10]-sigmatropic rearrangement allows for the stereocontrolled synthesis of γ,δ-unsaturated carboxylic acids. The geometry of the silyl ketene acetal, which can often be controlled by the conditions of its formation, dictates the stereochemistry of the newly formed stereocenters.

III. Applications in Drug Development and Total Synthesis

The unique reactivity of α-silylated esters has made them valuable tools in the synthesis of complex molecules, including natural products and pharmaceuticals.

A. Synthesis of β-Lactam Antibiotics

The ester enolates of α-silylated esters have been employed in the synthesis of the β-lactam core, a key structural motif in a wide range of antibiotics, including penicillins and carbapenems.[8][11] The reaction of these enolates with imines provides a direct route to substituted azetidin-2-ones.

B. Total Synthesis of Macrolide Antibiotics

The Peterson olefination using α-silylated esters has been a key strategy in the total synthesis of complex macrolide antibiotics.[10] This method allows for the stereocontrolled formation of exocyclic double bonds, a common feature in this class of natural products.

IV. Conclusion: A Versatile Tool for Modern Synthesis

α-Silylated ester derivatives represent a class of reagents with a rich and versatile reactivity profile. The ability to control reaction pathways through the judicious choice of reagents and conditions makes them powerful tools for the construction of complex molecular architectures. From the stereocontrolled synthesis of alkenes via the Peterson olefination to the generation of novel carbanionic species through the Brook rearrangement, these silicon-containing building blocks offer creative solutions to challenging synthetic problems. As the demand for more efficient and selective synthetic methods continues to grow, particularly in the fields of drug discovery and materials science, the strategic application of α-silylated esters is poised to play an increasingly important role in shaping the future of organic synthesis.

V. References

-

Brook, A. G. Accounts of Chemical Research, 1974 , 7 (3), 77–84. [Link]

-

Organic Chemistry Portal. Brook Rearrangement. [Link]

-

Fürstner, A. Angewandte Chemie International Edition, 2003 , 42(31), 3582-3603. [Link]

-

Palomo, C.; Aizpurua, J. M.; Ganboa, I.; Oiarbide, M. European Journal of Organic Chemistry, 1998 , 1998(12), 3223-3235. [Link]

-

Peterson, D. J. The Journal of Organic Chemistry, 1968 , 33(2), 780–784. [Link]

-

Wikipedia. Peterson olefination. [Link]

-

Organic Chemistry Portal. Peterson Olefination. [Link]

-

Pulido, F. J.; Barbero, A. Nature Protocols, 2006 , 1(4), 2068-2074. [Link]

-

Colvin, E. W. Silicon in Organic Synthesis; Butterworth-Heinemann, 1981 . [Link]

-

Chen, J.-X.; Tunge, J. A.; Norton, J. R. The Journal of Organic Chemistry, 2002 , 67(12), 4366–4369. [Link]

-

Fessenden, R. J.; Fessenden, J. S. The Journal of Organic Chemistry, 1967 , 32(11), 3535–3537. [Link]

-

Al-Harrasi, A.; Hussain, H.; Ahmed, I.; Green, I. R.; Schulz, B. Novel and Recent Synthesis and Applications of β-Lactams. In Topics in Heterocyclic Chemistry; Springer, 2011 , 25, 1-49. [Link]

-

Takeda, K.; Oshima, K.; Utimoto, K. Chemistry Letters, 1989 , 18(7), 1239-1242. [Link]

-

Brook, A. G.; Warner, C. M.; Duff, J. M. Canadian Journal of Chemistry, 1978 , 56(16), 2174-2182. [Link]

-

Hudrlik, P. F.; Peterson, D. Journal of the American Chemical Society, 1975 , 97(6), 1464–1468. [Link]

-

Evans, D. A.; Connell, B. T. Journal of the American Chemical Society, 2003 , 125(36), 10899-10905. [Link]

-

Späth, G.; Fürstner, A. Chemistry – A European Journal, 2022 , 28(4), e202103859. [Link]

-

Hart, D. J.; Ha, D.-C. Chemical Reviews, 1989 , 89(7), 1447–1465. [Link]

-

Miller, M. J. Accounts of Chemical Research, 1986 , 19(2), 49–56. [Link]

-

Palomo, C.; Oiarbide, M.; García, J. M. Angewandte Chemie International Edition, 2002 , 41(7), 1167-1171. [Link]

-

Fleming, I.; Sarkar, A. K.; Schmidlin, T. Journal of the Chemical Society, Perkin Transactions 1, 1992 , 3351-3361. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. (三甲基硅基)乙酸乙酯 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Peterson Olefination [organic-chemistry.org]

- 5. Peterson olefination - Wikipedia [en.wikipedia.org]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. Peterson olefination from alpha-silyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thieme-connect.de [thieme-connect.de]

- 10. MPG.Pure [pure.mpg.de]

- 11. researchgate.net [researchgate.net]

The Strategic Application of 2-Trimethylsilylacetate Derivatives in Modern Natural Product Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest to synthesize complex natural products, molecules often endowed with potent biological activity, is a driving force in modern organic chemistry.[1][2] Success in this field hinges on the strategic use of reliable, versatile, and stereoselective chemical transformations. The 2-trimethylsilylacetate scaffold has emerged as a uniquely powerful two-carbon building block, offering chemists divergent pathways for the construction of intricate molecular architectures. Its true utility lies in its ability to generate two distinct but equally valuable nucleophilic species: silyl ketene acetals for stereocontrolled aldol additions and α-silyl carbanions for the stereospecific synthesis of alkenes. This guide provides a deep dive into the core applications of this reagent, grounded in mechanistic principles and illustrated with field-proven protocols and examples from the synthesis of complex natural products.